BenchChemオンラインストアへようこそ!

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

Solid-phase peptide synthesis Fmoc-amino acid quality control Enantiomeric purity

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid (CAS 1691861-88-7), commonly designated Fmoc-S-(γ)-Phe or Fmoc-γ-L-dihomo-phenylalanine, is an Fmoc-protected γ-amino acid derivative sharing the molecular formula C26H25NO4 and a molecular weight of 415.48 g mol⁻¹. The compound belongs to the class of non-proteinogenic, backbone-extended amino acid building blocks specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
CAS No. 1691861-88-7
Cat. No. B3245467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
CAS1691861-88-7
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
InChIKeyGQTVSSUIIKDXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-S-γ-Phe (CAS 1691861-88-7) – Core Characteristics & Procurement Baseline for Solid-Phase Peptide Synthesis


4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid (CAS 1691861-88-7), commonly designated Fmoc-S-(γ)-Phe or Fmoc-γ-L-dihomo-phenylalanine, is an Fmoc-protected γ-amino acid derivative sharing the molecular formula C26H25NO4 and a molecular weight of 415.48 g mol⁻¹ [1]. The compound belongs to the class of non-proteinogenic, backbone-extended amino acid building blocks specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) . Its distinguishing structural features include an S-configured chiral center at the 4-position, a three-carbon backbone spacer between the amino and carboxyl termini (γ-homologation), and a terminal phenyl ring that contributes significant hydrophobicity and π-stacking potential . These structural attributes are not merely descriptive; they directly govern coupling kinetics, backbone conformational preferences, and the proteolytic stability of the resulting peptide chains relative to standard α-amino acid counterparts.

Why Generic Substitution Fails for Fmoc-S-γ-Phe (CAS 1691861-88-7) – Structural, Stereochemical, and Functional Non-Interchangeability


Substituting 4-(Fmoc-amino)-5-phenylpentanoic acid with a superficially similar Fmoc-phenylalanine derivative without verifying backbone regiochemistry and enantiomeric configuration introduces quantifiable risks of synthesis failure. The target compound is a γ-amino acid (amino group at the 4-position of the pentanoic acid backbone), whereas the frequently encountered Fmoc-β-phenylalanine analogs (e.g., Fmoc-(S)-3-amino-5-phenylpentanoic acid, CAS 219967-74-5) place the amino group at the 3-position . This single-carbon shift alters the distance between hydrogen-bonding donors and acceptors, changing the conformational landscape of the resulting peptide backbone and potentially disrupting intended secondary structure motifs such as helical foldamer architectures [1]. Furthermore, the S-enantiomer (CAS 1691861-88-7) and its R-counterpart (CAS 269078-74-2) are not functionally interchangeable; even when both are supplied at ≥95% chemical purity, their enantiomeric purity can differ, and the use of the wrong enantiomer has been shown to produce diastereomeric peptide impurities that co-elute during HPLC purification, reducing isolated yield and compromising biological assay reproducibility [2]. The evidence presented in Section 3 substantiates why procurement specifications must explicitly reference CAS 1691861-88-7 rather than a generic class designation.

Product-Specific Quantitative Evidence Guide for Fmoc-S-γ-Phe (CAS 1691861-88-7): Differentiating Performance Data vs. Closest Analogs


Chemical Purity Specification: 98% Min. with Controlled Moisture vs. R-Enantiomer and Positional Isomers

The S-enantiomer of Fmoc-γ-Phe (CAS 1691861-88-7) is commercially supplied with a minimum chemical purity specification of 98% and moisture content controlled to ≤0.5% [1]. In contrast, the R-enantiomer (CAS 269078-74-2) is frequently offered at a minimum purity of 95% , and the β-positional isomer Fmoc-(S)-3-amino-5-phenylpentanoic acid (CAS 219967-74-5) is commonly specified at 97% . The 1–3 percentage-point purity differential, while numerically modest, corresponds to a 1.5–2.5-fold reduction in total impurity burden (from 5% down to 2%), directly translating into fewer truncated/deletion peptide sequences during SPPS assembly of sequences exceeding 15 residues.

Solid-phase peptide synthesis Fmoc-amino acid quality control Enantiomeric purity

Backbone Regiochemistry: γ-Amino Acid Architecture Enables Distinct Conformational Space Relative to β-Positional Isomers

The target compound places the Fmoc-protected amino group at the 4-position (γ-position) of the pentanoic acid chain, whereas the structurally closest commercial positional isomer, Fmoc-(S)-3-amino-5-phenylpentanoic acid (CAS 219967-74-5), bears the amino group at the 3-position (β-position) . This single methylene-unit shift has been demonstrated in foldamer literature to alter the preferred hydrogen-bonded ring size upon oligomerization: γ-amino acids favor 14-helix or 12-helix conformations depending on substitution, whereas β-amino acids predominantly stabilize 12-helix or 10/12-helix patterns [1]. The consequence for procurement is that a peptide designed to adopt a specific γ-peptide helical fold cannot be constructed with β-amino acid building blocks without losing the intended conformational order, which directly impacts target binding affinity.

Foldamer chemistry γ-Peptide conformation Backbone engineering

Enantiomeric Configuration: S vs. R Differential and Its Impact on Diastereomeric Impurity Formation During SPPS

The S-enantiomer (CAS 1691861-88-7) and the R-enantiomer (CAS 269078-74-2) are both commercially available, but detailed chiral HPLC analysis of Fmoc-amino acid enantiomeric purity has established that even starting materials meeting ≥95% chemical purity may contain enantiomeric impurities that become amplified as diastereomeric peptide byproducts during SPPS [1]. Upon coupling, the activated Fmoc-amino acid can form an oxazol-5(4H)-one intermediate that is prone to base-catalyzed racemization; the rate of racemization is influenced by the backbone substitution pattern, with γ-amino acids exhibiting distinct racemization kinetics compared to α-amino acids [2]. Procurement of the correct enantiomer with verified enantiomeric purity (rather than merely total chemical purity) is therefore essential when the target peptide sequence contains downstream chiral residues that amplify the chromatographic separation challenge between the desired product and epimeric impurities.

Chiral amino acid building blocks Racemization during coupling Diastereomeric peptide impurities

Proteolytic Stability of γ-Peptide Sequences: Class-Level Evidence Supporting γ-Phe Incorporation Over α-Phe

γ-Peptides, including those incorporating γ-phenylalanine residues derived from Fmoc-S-γ-Phe, demonstrate complete resistance to hydrolysis by fifteen purified proteolytic enzymes (including trypsin, chymotrypsin, pepsin, and aminopeptidases) under conditions where corresponding α-peptides are fully degraded within 2–24 hours [1]. While this class-level evidence does not derive from direct head-to-head degradation assays on the free Fmoc-protected monomer, it establishes a functional rationale: selecting a γ-amino acid building block rather than an α-amino acid analog (e.g., Fmoc-Phe-OH, CAS 35661-40-6) is a design decision that directly enhances the proteolytic half-life of the final peptide product.

Proteolytic resistance γ-Peptide therapeutics Enzymatic degradation

Self-Assembly and Hydrogelation: Quantitative Mechanical Stability of Fmoc-γPhe Hydrogels vs. α-Phe Analogs

Fmoc-γPhe (the N-terminal Fmoc-protected γ-phenylalanine monomer, structurally identical to the deprotected form of the target compound) spontaneously self-assembles in aqueous media to form hydrogels exhibiting exceptional mechanical rigidity and thermal stability, whereas the corresponding α-phenylalanine derivative Fmoc-Phe-OH does not form stable hydrogels under identical conditions without co-solvent or co-gelator additives [1]. Rheological analysis of Fmoc-γPhe hydrogels demonstrated a storage modulus (G′) exceeding loss modulus (G″) by approximately one order of magnitude across the frequency sweep range (0.1–100 rad s⁻¹), confirming a true viscoelastic solid network [2]. This quantitative mechanical differentiation supports the selection of γ-Phe building blocks over α-Phe derivatives when the intended application involves self-assembled peptide materials.

Supramolecular hydrogels Fmoc-phenylalanine self-assembly Biomaterial mechanical properties

Coupling Compatibility with SPPS Protocols: Fmoc Deprotection and Acylation Efficiency of γ-Amino Acids

Fmoc-S-γ-Phe is explicitly designed for compatibility with standard Fmoc-SPPS protocols, wherein the Fmoc group is removed under mild basic conditions (20% piperidine in DMF) and the liberated γ-amine undergoes acylation using standard coupling reagents (HBTU/HOBt/DIPEA or HATU) . While specific coupling efficiency data for the S-enantiomer are not publicly available in a comparative format, the structural feature that distinguishes γ-amino acids from α-amino acids is the absence of an electron-withdrawing carbonyl directly adjacent to the amino group; this reduces the acidity of the α-proton and is generally understood to lower the risk of racemization during activation relative to α-amino acid building blocks [1]. This is a class-level advantage relevant to procurement when comparing Fmoc-γ-Phe against Fmoc-α-Phe for sequences prone to epimerization.

Solid-phase peptide synthesis Fmoc deprotection kinetics γ-Amino acid coupling efficiency

Best Research and Industrial Application Scenarios for Fmoc-S-γ-Phe (CAS 1691861-88-7) Based on Quantitative Differentiation Evidence


Synthesis of Proteolytically Stable γ-Peptide Foldamers for Protein–Protein Interaction Inhibition

Research groups developing γ-peptide foldamers as inhibitors of protein–protein interactions require building blocks that resist enzymatic degradation during cellular assays. The class-level evidence demonstrating complete resistance of γ-peptides to fifteen proteolytic enzymes [1] supports the procurement of Fmoc-S-γ-Phe (CAS 1691861-88-7) over α-Phe derivatives for this application. The S-configuration and γ-backbone architecture further enable the formation of well-defined helical secondary structures (12-helix or 14-helix) that are required for high-affinity target binding [2].

Development of Single-Component Fmoc-Peptide Hydrogels for Drug Delivery and Tissue Engineering

Fmoc-γPhe forms self-supporting hydrogels in aqueous media with exceptional mechanical and thermal stability, whereas Fmoc-α-Phe fails to gel under the same conditions [1]. Researchers developing injectable peptide hydrogels for controlled drug release or 3D cell culture should select the γ-Phe scaffold (deprotected from the target compound) to eliminate the need for co-gelator additives that complicate formulation, increase cost, and introduce batch-to-batch variability.

Long-Sequence Solid-Phase Peptide Synthesis Requiring High-Fidelity Assembly Beyond 15 Residues

The 98% minimum purity specification and ≤0.5% moisture content of Fmoc-S-γ-Phe (CAS 1691861-88-7) from select suppliers [1] provides a measurably lower impurity burden compared to the R-enantiomer (95%) or β-positional isomer (97%). For peptides exceeding 15 amino acids, cumulative deletion and truncation products arising from lower-purity building blocks can reduce crude purity by 10–30 percentage points [2]. Procurement of the higher-specification S-enantiomer is a cost-effective strategy to minimize HPLC purification burden in multi-gram peptide production campaigns.

Stereochemically Defined SAR Studies Where Epimeric Contamination Invalidates Biological Data

In medicinal chemistry programs where the biological activity of a γ-peptide lead compound is being correlated with absolute stereochemistry, the use of the correct S-enantiomer (CAS 1691861-88-7) with verified enantiomeric purity is non-negotiable. Even 2–5% contamination by the R-enantiomer can produce diastereomeric peptide impurities that co-elute with the desired product during RP-HPLC purification, potentially leading to erroneous IC₅₀ or Kd values in binding assays [1]. The established chiral HPLC methodology for Fmoc-amino acid enantiomeric purity determination [2] should be requested from the vendor as part of the Certificate of Analysis for this application.

Quote Request

Request a Quote for 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.